

using 4-Chloro-N-methylaniline hydrochloride as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Chloro-N-methylaniline hydrochloride
CAS No.:	30953-65-2
Cat. No.:	B1259560

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An Application Guide to **4-Chloro-N-methylaniline Hydrochloride**: A Versatile Intermediate in Modern Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of **4-Chloro-N-methylaniline hydrochloride** as a chemical intermediate. We delve into its critical role in advanced synthetic methodologies, with a primary focus on palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide moves beyond simple procedural outlines to explain the mechanistic rationale behind protocol design, offering field-proven insights to empower researchers to optimize their synthetic strategies. Detailed, self-validating protocols for key transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are presented, supported by quantitative data, visual workflows, and authoritative references.

Introduction and Compound Profile

4-Chloro-N-methylaniline is a valuable bifunctional building block in organic synthesis.[1][2] The presence of a secondary amine and a halogenated aromatic ring provides two distinct points for chemical modification. The chloro-substituent serves as a reactive handle for cross-coupling reactions, while the N-methylamino group can be a key pharmacophore or be further functionalized.[3] This dual reactivity makes it an important precursor for a wide range of more complex molecules.[2]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for reaction planning and execution.

Property	Value	Reference
CAS Number	932-96-7	[1]
Molecular Formula	C ₇ H ₈ ClN	[4]
Molecular Weight	141.60 g/mol	[5]
Appearance	Liquid	
Boiling Point	~239 °C	[5]
Density	~1.169 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	~1.584	[5]

Safety and Handling

4-Chloro-N-methylaniline and its hydrochloride salt must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[6]

- Hazards: The compound is flammable and can cause serious eye damage and respiratory irritation.[7] It is harmful if swallowed, in contact with skin, or if inhaled.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[8]

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. The material may darken during storage and should be stored under an inert atmosphere as it is air-sensitive.[8]
- Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][7][8]

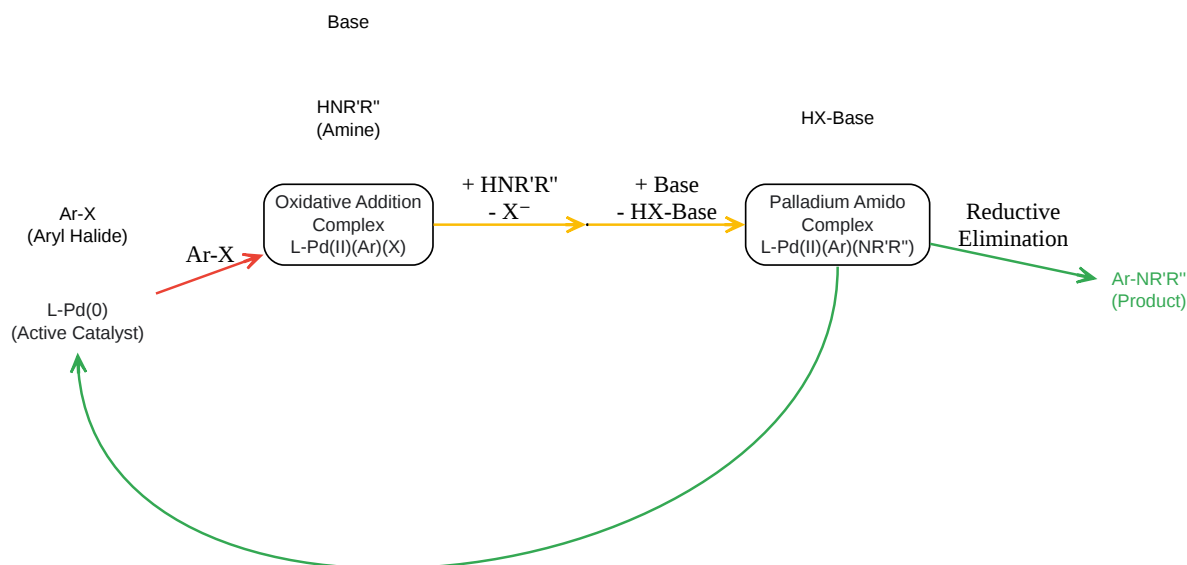
Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond in 4-Chloro-N-methylaniline is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds.[9][10] While aryl chlorides are less reactive than their bromide or iodide counterparts, significant advances in ligand design have made their use routine and cost-effective.[11]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[12][13] In this context, 4-Chloro-N-methylaniline serves as the amine component, coupling with various aryl halides or triflates to produce N-methyl-N-aryl-4-chloroanilines. These products can then undergo a second cross-coupling reaction at the chloro position.

The catalytic cycle involves three key steps: oxidative addition, amination/deprotonation, and reductive elimination.[12][14] The choice of ligand is critical; bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) are highly effective because they promote the formation of a monoligated, coordinatively unsaturated Pd(0) species. This active catalyst readily undergoes oxidative addition with the aryl halide and accelerates the final, product-forming reductive elimination step.[15][16] A strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOtBu, KOtBu) is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.[13]



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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

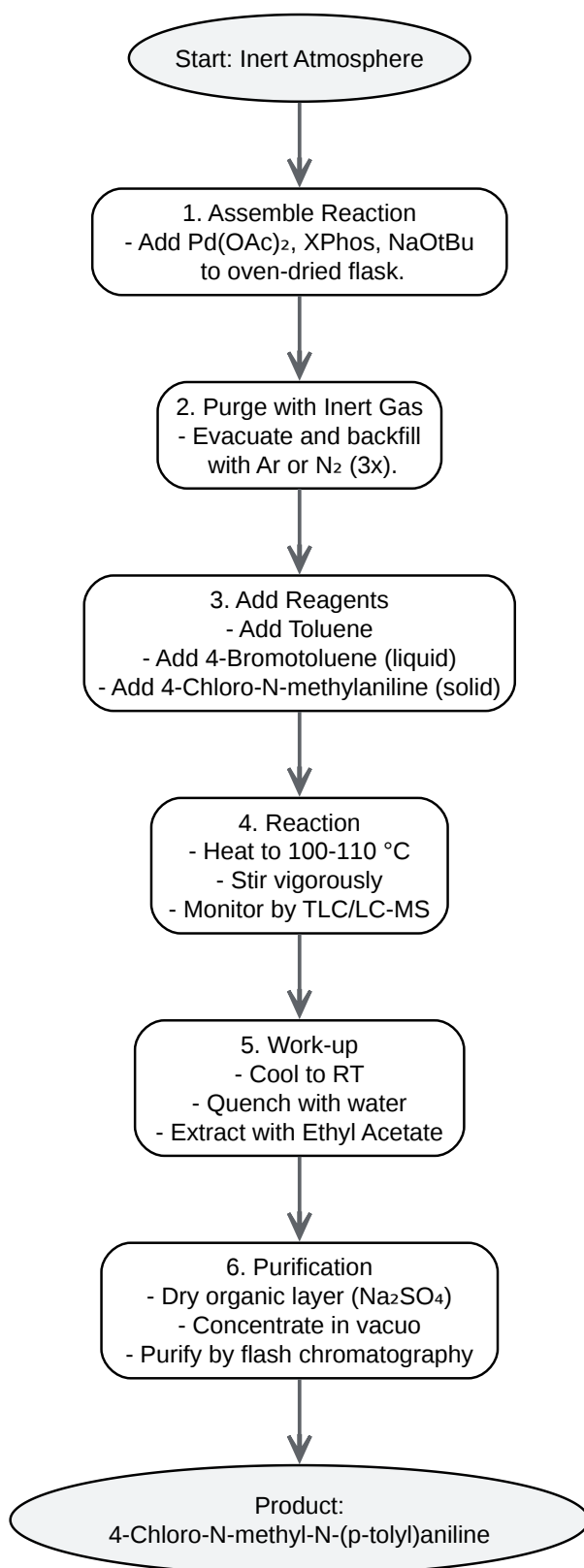
This protocol details a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Materials:

- **4-Chloro-N-methylaniline hydrochloride**
- 4-Bromotoluene
- Palladium(II) acetate [Pd(OAc)₂]
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Standard inert atmosphere glassware (Schlenk flask or glovebox)

Experimental Workflow:



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Caption: Experimental workflow for a typical Buchwald-Hartwig reaction.

Step-by-Step Procedure:

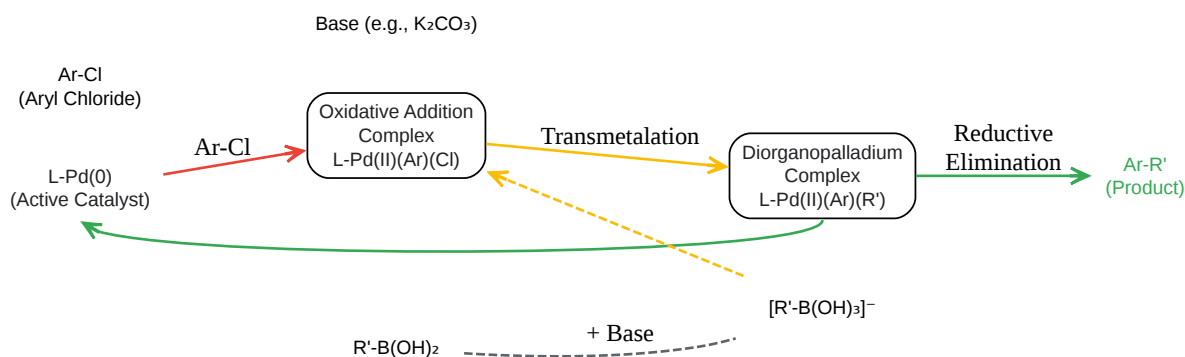
- **Preparation:** In a glovebox or on a Schlenk line, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with argon or nitrogen three times.
- **Reagent Addition:** Through a septum, add anhydrous toluene. Stir for 10 minutes to form the active catalyst. Then, add 4-bromotoluene (1.0 equivalent) followed by 4-Chloro-N-methylaniline (1.2 equivalents). Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
- **Reaction:** Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
- **Work-up:** Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Parameter	Expected Outcome
Typical Yield	75-95%
Purity (Post-Chromatography)	>98%
TLC Checkpoint	Disappearance of starting materials and appearance of a new, less polar spot.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and organic materials. [17][18] In this application, the C-Cl bond of 4-Chloro-N-methylaniline is the electrophilic site that couples with an organoboron reagent. [11]

The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. [17] The oxidative addition of a C-Cl bond to a Pd(0) center is the rate-limiting step due to the bond's high strength. [11] Success hinges on using highly active catalytic systems. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential as they create a highly electron-rich, low-coordinate palladium center that can readily break the inert C-Cl bond. [11] Transmetalation requires a base (e.g., K_2CO_3 , K_3PO_4) to activate the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium center. [17]



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

This protocol provides a general method for the C-C bond formation at the chloro-position.

Materials:

- **4-Chloro-N-methylaniline hydrochloride**

- Phenylboronic acid
- Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K₃PO₄)
- Anhydrous 1,4-Dioxane/Water (e.g., 10:1 mixture)
- Standard inert atmosphere glassware

Step-by-Step Procedure:

- Preparation: To an oven-dried Schlenk flask, add 4-Chloro-N-methylaniline (1.0 equivalent), phenylboronic acid (1.5 equivalents), K₃PO₄ (3.0 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). Note: If using the hydrochloride salt, ensure enough base is present to neutralize the HCl and drive the reaction.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
- Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Isolation: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Purify the crude product using flash column chromatography to isolate the N-methyl-4-phenylaniline.

Parameter	Expected Outcome
Typical Yield	70-90%
Purity (Post-Chromatography)	>98%
Validation Checkpoint	LC-MS analysis should confirm the expected mass of the coupled product.

Summary and Outlook

4-Chloro-N-methylaniline hydrochloride is a highly effective and versatile intermediate. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, which enable the precise and efficient construction of complex C-N and C-C bonds. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers in drug discovery and chemical synthesis. By understanding the causal relationships between reagents, catalysts, and reaction outcomes, scientists can rationally design and execute synthetic routes to novel and valuable molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Benchchem. (n.d.). Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide.
- Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Biosynth. (n.d.). 4-Chloro-N-methylaniline | 932-96-7.
- CPChem Ltd. (n.d.). Safety data sheet for 4-Chloro-N-methylaniline.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Fluoro-N-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Chloro-N-methylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- ChemicalBook. (n.d.). 4-Chloro-N-methylaniline CAS#: 932-96-7.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Wikipedia. (n.d.). Cross-coupling reaction.
- PubChem. (n.d.). 4-chloro-n-methylaniline.
- Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-N-methylaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.

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Sources

1. biosynth.com [biosynth.com]
2. nbinno.com [nbinno.com]
3. pdf.benchchem.com [pdf.benchchem.com]
4. PubChemLite - 4-chloro-n-methylaniline (C7H8ClN) [pubchemlite.lcsb.uni.lu]
5. 4-Chloro-N-methylaniline CAS#: 932-96-7 [m.chemicalbook.com]
6. fishersci.com [fishersci.com]
7. bg.cpachem.com [bg.cpachem.com]
8. fishersci.com [fishersci.com]
9. pubs.acs.org [pubs.acs.org]
10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
11. pdf.benchchem.com [pdf.benchchem.com]
12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- [13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. chem.libretexts.org \[chem.libretexts.org\]](#)
- [15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series \[beilstein-journals.org\]](#)
- [17. Suzuki Coupling \[organic-chemistry.org\]](#)
- [18. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [To cite this document: BenchChem. \[using 4-Chloro-N-methylaniline hydrochloride as a chemical intermediate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1259560/docs#using-4-chloro-n-methylaniline-hydrochloride-as-a-chemical-intermediate\]](#)

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